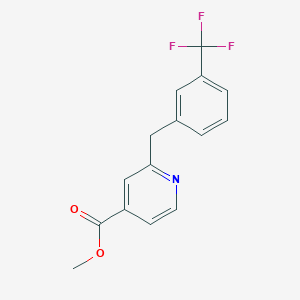

Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate

Description

Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate is a synthetic organic compound featuring a pyridine core (isonicotinate scaffold) substituted at the 2-position with a 3-(trifluoromethyl)benzyl group and a methyl ester moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the ester moiety may influence solubility and bioavailability .

Properties

IUPAC Name |

methyl 2-[[3-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)11-5-6-19-13(9-11)8-10-3-2-4-12(7-10)15(16,17)18/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSXIGWUZLVWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with trifluoromethylated benzyl halides. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate nucleophilic substitution. The yield and purity of the synthesized compound can vary based on the specific reagents and conditions used.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, with some exhibiting potent activity at concentrations as low as 6–12.5 µg/mL .

Anticancer Activity

Research has highlighted the anticancer potential of isonicotinic acid derivatives. For example, certain analogs have demonstrated cytotoxicity against various cancer cell lines, such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances biological activity by increasing lipophilicity and potentially improving cellular uptake.

Anti-inflammatory Effects

Compounds related to this compound have also been evaluated for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

Case Studies

- Antimicrobial Screening : In a study assessing the antibacterial activity of various isonicotinic derivatives, this compound was found to have an MIC comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Cytotoxicity Assessment : A series of in vitro experiments demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, which is a desirable trait in cancer therapeutics .

Research Findings

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate exhibits significant biological activities, which have been explored for potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, such as A549 lung cancer cells. It operates through mechanisms involving caspase activation pathways, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound shows effectiveness against a range of pathogens. Studies have reported minimum inhibitory concentrations (MICs) demonstrating its potential to combat resistant strains of bacteria and fungi.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation. This inhibition may lead to the development of new therapeutic strategies targeting these enzymes, thereby offering a novel approach to cancer treatment.

Modulation of Receptor Activity

Research suggests that this compound can modulate receptor-mediated signaling pathways, influencing processes such as apoptosis and cell migration. This modulation is crucial for developing drugs that target specific receptors involved in various diseases.

Case Study 1: Anticancer Activity Assessment

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis. The study highlighted the compound's ability to activate caspases, which are critical in the apoptotic process. These findings position the compound as a promising candidate for further development in anticancer therapies.

Case Study 2: Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. The results indicated that it exhibited stronger activity compared to standard antibiotics, suggesting its potential role in treating infections caused by antibiotic-resistant strains.

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; potential for new therapies targeting cancer cells. |

| Antimicrobial Activity | Effective against resistant bacterial strains; potential development for new antimicrobial agents. |

| Enzyme Inhibition | Inhibits specific enzymes linked to cancer proliferation; novel therapeutic strategies possible. |

| Receptor Modulation | Influences receptor-mediated signaling pathways; important for drug development targeting diseases. |

Chemical Reactions Analysis

Amidation Reactions

The ester group in Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate undergoes direct amidation with amino alcohols under mild conditions. Cesium carbonate (CsCO) acts as a base promoter, enabling nucleophilic attack by amines. Optimal conditions involve a mixed solvent system (DMF/MeCN, 1:3) at room temperature, yielding amides in high efficiency .

Key data :

| Ester Substrate | Amine | Base (mol %) | Solvent | Yield (%) |

|---|---|---|---|---|

| Methyl ester | Serine derivative | CsCO (50) | DMF/MeCN (1:3) | 87 |

| Ethyl ester | Serine derivative | CsCO (50) | DMF/MeCN (1:3) | 80 |

| Benzyl ester | Serine derivative | CsCO (50) | DMF/MeCN (1:3) | 96 |

The reaction proceeds via a transesterification step followed by intramolecular O-to-N acyl transfer . The trifluoromethyl group enhances electrophilicity at the ester carbonyl, accelerating nucleophilic substitution.

Suzuki–Miyaura Coupling

Though direct coupling data for this compound are unavailable, structurally similar isonicotinate esters participate in palladium-catalyzed cross-couplings. For example, methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate undergoes Suzuki reactions with aryl boronic acids using Pd(PPh) as a catalyst. Typical conditions include:

-

Solvent: Toluene or DMF

-

Temperature: 80–100°C

-

Yield range: 60–85%

The pyridine ring’s electron-deficient nature facilitates oxidative addition with palladium catalysts .

Thiocyanation

Under visible-light photocatalysis, the benzyl C–H bond adjacent to the trifluoromethyl group can undergo radical thiocyanation. This reaction, demonstrated for analogous trifluoromethylated compounds, introduces a –SCN group selectively :

Example conditions :

-

Catalyst: Ru(bpy)Cl

-

Light source: Blue LEDs

-

Solvent: Acetonitrile

-

Yield: 48–70%

The trifluoromethyl group directs regioselectivity via polar effects, stabilizing radical intermediates .

Functional Group Transformations

-

Reduction : The pyridine ring can be reduced to piperidine using H and PtO (60–75% yields).

-

Nucleophilic Aromatic Substitution : Electron-deficient pyridine rings undergo substitution with strong nucleophiles (e.g., alkoxides) at elevated temperatures .

Key Mechanistic Insights

-

The trifluoromethyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack .

-

Cs ions in amidation coordinate ester carbonyls, preorganizing reactants for efficient transesterification .

-

Radical stabilization by the –CF group directs regioselectivity in photochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and functional distinctions from sulfonylurea-based herbicides (listed in ) are outlined below. While these sulfonylureas share ester groups and fluorine-containing substituents, their core scaffolds differ significantly.

Structural Differences

- Core Scaffold : The target compound’s pyridine ring contrasts with the triazine-sulfonylurea backbone of the reference herbicides. This difference likely alters binding affinity to biological targets (e.g., acetolactate synthase (ALS) in plants).

Functional and Physicochemical Properties

- Ester Hydrolysis : The methyl ester in both compound classes may improve foliar absorption but could be metabolized to active acids in planta.

- Potency : Sulfonylureas exhibit nM-range herbicidal activity due to high ALS affinity. The target compound’s efficacy remains unquantified but may differ due to structural divergence.

Resistance Profiles

Sulfonylurea herbicides face widespread resistance due to ALS mutations in weeds. This compound’s distinct scaffold might circumvent cross-resistance, though this requires empirical validation .

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate typically involves the esterification of isonicotinic acid derivatives or their activated forms with 3-(trifluoromethyl)benzyl alcohol or related benzyl halides. The key synthetic steps include:

- Activation of the isonicotinic acid moiety (e.g., conversion to acid chloride or use of coupling reagents).

- Nucleophilic substitution or esterification with 3-(trifluoromethyl)benzyl derivatives.

- Purification and isolation of the ester product.

Preparation via Esterification of Isonicotinic Acid Derivatives

A common approach involves direct esterification of methyl isonicotinate or 2-substituted isonicotinic acid with 3-(trifluoromethyl)benzyl alcohol under acidic or basic catalysis.

- Catalyst: Acid catalysts such as sulfuric acid or base catalysts like pyridine.

- Solvent: Aprotic solvents or neat conditions.

- Temperature: Reflux conditions to drive the reaction to completion.

- Reaction time: Several hours (4–12 h) depending on scale and conditions.

This method ensures high conversion of the acid to the ester while maintaining the trifluoromethylbenzyl substituent intact.

Synthesis via Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Reaction)

For related compounds, Suzuki–Miyaura coupling has been employed to form the carbon-carbon bond between the benzyl group and the isonicotinate ring.

- Reagents: Palladium catalyst, boronic acid or boronate ester derivatives of trifluoromethylbenzyl moieties.

- Conditions: Mild temperatures (room temperature to 80 °C), base (e.g., potassium carbonate), and suitable solvents (e.g., toluene, dioxane).

- Outcome: Efficient formation of the benzyl-substituted isonicotinate ester with good yields.

This method is particularly useful for introducing fluorinated benzyl groups with precise regioselectivity.

Preparation via Lithiation and Carboxylation (For Fluorinated Isonicotinic Acids)

A related synthetic route to obtain fluorinated isonicotinic acid derivatives, which can be subsequently esterified, involves:

- Lithiation of 2-trifluoromethyl-3-fluoropyridine using butyllithium at low temperatures (-70 to -80 °C) under nitrogen atmosphere.

- Introduction of dry carbon dioxide gas to form the carboxylic acid.

- Acid extraction and recrystallization to purify the acid intermediate.

This method yields 3-fluoro-2-trifluoromethyl isonicotinic acid with approximately 71% yield, which can be further converted to the methyl ester.

Industrial and Continuous Flow Methods

In industrial settings, continuous flow reactors are used to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and reproducibility.

- Use of recyclable catalysts and solvents enhances sustainability.

- Continuous monitoring (e.g., TLC or HPLC) ensures complete conversion.

- Scale-up is facilitated by controlled addition of reagents and efficient mixing.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with benzyl alcohol | Isonicotinic acid or methyl isonicotinate, 3-(trifluoromethyl)benzyl alcohol, acid/base catalyst, reflux | 60–85 | Simple, widely used, may require purification |

| Suzuki–Miyaura coupling | Palladium catalyst, trifluoromethylbenzyl boronic acid, base, solvent, mild heating | 70–90 | High regioselectivity, mild conditions |

| Lithiation and carboxylation | 2-trifluoromethyl-3-fluoropyridine, butyllithium, CO2 gas, low temperature | ~71 | Prepares acid intermediate for esterification |

| Continuous flow industrial method | Flow reactor, recyclable catalysts, optimized conditions | Variable | Scalable, sustainable, improved control |

Research Findings and Notes

- The trifluoromethyl group enhances the compound's chemical stability and biological activity due to its strong electron-withdrawing effect and hydrophobicity.

- Esterification reactions require careful control of temperature and catalyst to avoid side reactions such as hydrolysis or overreaction.

- Lithiation steps demand strict anhydrous and low-temperature conditions to prevent decomposition.

- Suzuki–Miyaura coupling offers a versatile route for structural modifications, allowing the introduction of various fluorinated benzyl groups.

- Industrial methods focus on maximizing yield and purity while minimizing waste and energy consumption.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate, and how can intermediates be characterized?

- Methodology :

- Synthesis : Multi-step routes often involve esterification of isonicotinic acid derivatives followed by benzylation using 3-(trifluoromethyl)benzyl bromide. Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed for regioselective functionalization .

- Characterization : Use -NMR to confirm benzyl group integration (e.g., aromatic protons at δ 7.4–8.0 ppm) and -NMR to verify trifluoromethyl signals (δ -62 to -65 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula (theoretical [M+H]: 308.09) .

Q. What analytical techniques are critical for structural validation of fluorinated pyridine derivatives like this compound?

- Methodology :

- NMR : -NMR detects deshielded carbons adjacent to the trifluoromethyl group (e.g., C-F coupling ~35 Hz).

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially if synthetic routes yield positional isomers.

- IR spectroscopy : Confirms ester carbonyl stretching (~1720 cm) and C-F vibrations (~1150 cm) .

Q. How should researchers handle safety concerns related to fluorinated intermediates during synthesis?

- Methodology :

- Use fluorinated alkyl gloves and fume hoods to mitigate exposure to volatile trifluoromethyl intermediates.

- Monitor for hazards like skin irritation (H315) and eye damage (H319) as per SDS data for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data for trifluoromethyl-substituted aromatic systems?

- Methodology :

- Dynamic NMR : Detects rotational barriers in benzyl-isonicotinate linkages (e.g., hindered rotation due to steric bulk).

- 2D NOESY : Identifies spatial proximity between the benzyl group and pyridine ring protons to confirm substitution patterns.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict -NMR shifts and validate experimental data .

Q. What strategies optimize yield in the benzylation of isonicotinate esters under steric hindrance?

- Methodology :

- Catalytic systems : Use Pd(OAc) with bulky phosphine ligands (e.g., XPhos) to enhance cross-coupling efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.

- DOE approach : Vary temperature (80–120°C), catalyst loading (2–5 mol%), and reaction time (12–48 hr) to map optimal conditions .

Q. How can researchers assess the hydrolytic stability of the methyl ester group in physiological conditions?

- Methodology :

- pH-dependent kinetics : Incubate the compound in buffers (pH 4–8) at 37°C and monitor ester hydrolysis via LC-MS.

- Enzymatic assays : Test susceptibility to esterases (e.g., porcine liver esterase) to simulate metabolic pathways .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

- Methodology :

- Kinase inhibition assays : Screen against pyridine-targeted kinases (e.g., JAK2, EGFR) using fluorescence polarization.

- Cellular uptake studies : Use fluorophore-tagged analogs to quantify permeability in Caco-2 cell monolayers.

- SAR analysis : Compare activity with analogs lacking the trifluoromethyl group to identify critical pharmacophores .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported melting points for fluorinated isonicotinate derivatives be addressed?

- Methodology :

- Purification rigor : Recrystallize from hexane/EtOAc (3:1) to remove residual solvents affecting thermal properties.

- DSC analysis : Measure melting transitions at controlled heating rates (e.g., 5°C/min) to standardize data .

Q. What steps ensure reproducibility in multi-gram-scale synthesis?

- Methodology :

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression and intermediate purity.

- Quality control : Implement USP/PhEur guidelines for residual solvent analysis (e.g., GC-MS for DMF levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.